

An In-depth Technical Guide on VU6001376: Chemical Structure and Properties

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Compound of Interest

Compound Name: VU6001376

Cat. No.: B611770

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Foreword

This document provides a comprehensive overview of the chemical compound **VU6001376**, including its structure, and fundamental properties. Due to the limited availability of public research on this specific molecule, this guide is based on foundational chemical information. As of the latest literature review, in-depth biological activity, detailed experimental protocols, and defined signaling pathways associated with **VU6001376** have not been extensively published. This guide will be updated as new information becomes available.

Chemical Identity and Structure

VU6001376 is a complex heterocyclic molecule. Its systematic name is N-(3,3-difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-1,2-benzisothiazole-3-carboxamide.

The chemical structure of **VU6001376** is characterized by several key functional groups and ring systems:

- A benzisothiazole core: This bicyclic system forms the central scaffold of the molecule.
- A pyrazolopyridine group: Attached to the benzisothiazole core, this moiety is crucial for the molecule's three-dimensional shape and potential interactions.

- A difluorocyclobutyl group: This substituent is attached to the carboxamide linker and is notable for the presence of two fluorine atoms, which can significantly influence the compound's metabolic stability and binding affinity.
- A carboxamide linker: This functional group connects the benzisothiazole core to the difluorocyclobutyl moiety.

Below is a table summarizing the key chemical identifiers for **VU6001376**.

Identifier	Value
Systematic Name	N-(3,3-difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-1,2-benzisothiazole-3-carboxamide
Molecular Formula	C ₁₈ H ₁₄ F ₂ N ₆ OS
Molecular Weight	400.41 g/mol
CAS Number	1968546-34-0

Physicochemical Properties (Predicted)

Due to the absence of published experimental data, the following physicochemical properties are predicted based on the chemical structure. These values are estimations and should be confirmed through experimental analysis.

Property	Predicted Value
LogP	3.5 - 4.5
Topological Polar Surface Area (TPSA)	120 - 130 Å ²
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	7
Rotatable Bonds	4

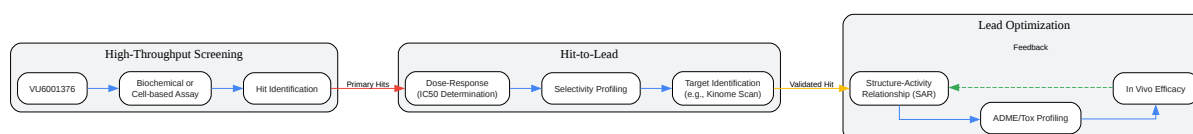
Potential Biological Activity (Hypothetical)

The structural motifs present in **VU6001376** suggest potential interactions with various biological targets. The pyrazolopyridine and benzisothiazole ring systems are found in numerous compounds with kinase inhibitory activity. The presence of nitrogen-containing heterocycles and the carboxamide linker could facilitate hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases.

Hypothesized Signaling Pathway Involvement:

Based on its structural features, **VU6001376** could potentially modulate signaling pathways commonly associated with kinase activity, such as those involved in cell proliferation, differentiation, and apoptosis. However, without experimental evidence, any specific pathway is purely speculative.

To illustrate a hypothetical workflow for investigating the biological activity of a novel compound like **VU6001376**, the following diagram outlines a typical high-throughput screening and target validation process.



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